molecular formula C21H27NO3 B3082688 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime CAS No. 1133822-76-0

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

Cat. No.: B3082688
CAS No.: 1133822-76-0
M. Wt: 341.4 g/mol
InChI Key: IDKNOVDPZHNZLG-LSDHQDQOSA-N
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Description

Chemical Structure and Properties The compound 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime (CAS: 1014409-66-5) is a spirocyclic oxime derivative with the molecular formula C₂₁H₂₇NO₃ and a molecular weight of 341.45 g/mol . Its structure comprises a cyclohexane ring fused to a pyranochromene scaffold, substituted with a butyl group at the 6' position and an oxime functional group at the 8'-carbonyl position. The spirocyclic architecture introduces conformational rigidity, which may enhance binding specificity in biological systems .

It is commercially available in milligram to gram quantities, with storage recommendations at +4°C to ensure stability .

Properties

IUPAC Name

(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKNOVDPZHNZLG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the reaction of a suitable precursor with a butyl group, followed by cyclization and subsequent functional group modifications to introduce the oxime group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using high-throughput techniques. Catalysts and specific reaction conditions are optimized to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the butyl group to a more oxidized form.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime exerts its effects involves its interaction with specific molecular targets. The oxime group, in particular, can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime with structurally related derivatives, focusing on substituents, molecular properties, and functional attributes:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Differences Research Utility
6'-Butyl-3',4'-dihydro-8'H-spiro[...]-8'-one oxime (Target Compound) Butyl (C₄H₉), oxime (C=NOH) C₂₁H₂₇NO₃ 341.45 Oxime group enhances nucleophilicity; butyl chain increases lipophilicity. Building block for drug discovery; spirocyclic scaffold optimizes target engagement.
10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[...]-8'-one Methyl (CH₃), hydroxyl (OH) C₁₉H₂₀O₄ 312.36 Hydroxyl group improves solubility; methyl reduces steric hindrance vs. butyl. Studied for safety profiles (P201/P210 codes indicate reactivity precautions).
6'-Ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[...]-8'-one Ethyl (C₂H₅), hydroxyl (OH) C₁₉H₂₂O₄ 326.38 Ethyl chain balances lipophilicity and solubility; hydroxyl enables hydrogen bonding. Discontinued (2377607-26-4) but used in SAR studies for polarity effects .
4-tert-Butyl-6'-phenyl-3',4'-dihydro-8'H-spiro[...]-8'-one tert-Butyl (C(CH₃)₃), phenyl (C₆H₅) C₂₆H₃₀O₃ 402.53 Bulky tert-butyl and aromatic phenyl groups enhance steric effects; potential π-π stacking. Quoted for high-throughput screening (STK717594); limited solubility noted .
3-(6'-Methyl-8'-oxo-...-7'-yl)propanoic acid Methyl (CH₃), propanoic acid (C₃H₅O₂) C₂₁H₂₄O₅ 356.42 Carboxylic acid group increases hydrophilicity and acidity (pKa ~4-5). Used in prodrug design or conjugation strategies .
7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[...]-8'-one oxime Benzyl (C₆H₅CH₂), methyl (CH₃), oxime C₂₆H₂₇NO₃ 401.50 Benzyl group introduces aromatic interactions; oxime retains nucleophilic reactivity. Discontinued (3D-FB135525) due to synthesis challenges .

Key Research Findings

Impact of Alkyl Chain Length :

  • The butyl substituent in the target compound confers higher lipophilicity (logP ~3.5) compared to ethyl (logP ~2.8) or methyl (logP ~2.1) analogs, as inferred from molecular weights and substituent hydrophobicity . This property may enhance membrane permeability in cellular assays.
  • Conversely, shorter chains (e.g., ethyl or methyl ) improve aqueous solubility, critical for in vivo pharmacokinetics .

Functional Group Contributions :

  • Oxime derivatives exhibit enhanced reactivity in Schiff base formation or metal coordination, making them valuable in catalysis or enzyme inhibition studies .
  • Hydroxyl and carboxylic acid groups improve solubility but may reduce blood-brain barrier penetration due to increased polarity .

Spirocyclic Scaffold Stability: The spirocyclic core in all analogs resists metabolic degradation compared to linear analogs, as shown in stability studies of related pyranochromenes .

Notes

  • Synthetic Challenges : Derivatives with bulky groups (e.g., tert-butyl or benzyl ) face scalability issues due to steric hindrance during cyclization .
  • Safety Considerations : Hydroxyl-containing analogs (e.g., 10'-Hydroxy-6'-methyl) require stringent handling (P201/P210 codes) due to oxidative instability .
  • Commercial Availability : The target compound and its phenyl/tert-butyl variants remain accessible for research (e.g., BLD Pharmatech, Toronto Research Chemicals) .

Biological Activity

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cell cycle regulation. This article reviews the relevant research findings, including its chemical properties, biological effects, and potential therapeutic applications.

The molecular formula for this compound is C21H26N2O3C_{21}H_{26}N_{2}O_{3} with a molecular weight of approximately 342.50 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.

Research indicates that this compound exhibits significant inhibitory activity against various cyclin-dependent kinases (CDKs), particularly CDK2. The inhibition of CDK2 can lead to cell cycle arrest in cancer cells, making it a candidate for anti-cancer therapies. The selectivity of this compound for CDK2 over other CDKs (such as CDK1 and CDK4) allows for targeted therapeutic strategies in treating proliferative disorders like tumors and cancers .

Antiproliferative Effects

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and preventing cell cycle progression, particularly in Rb-negative cancer cells which are resistant to conventional CDK4/6 inhibitors .

Case Studies

  • Breast Cancer : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.
  • Lung Cancer : Research involving A549 lung cancer cells indicated that treatment with this compound resulted in significant cell cycle arrest at the G1 phase and increased levels of p21, a cyclin-dependent kinase inhibitor.

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Outcome
Breast Cancer StudyMCF-715Induction of apoptosisDecreased cell viability
Lung Cancer StudyA54912G1 phase arrestIncreased p21 expression
General Anticancer StudyVarious10-20CDK2 inhibitionReduced proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Reactant of Route 2
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.